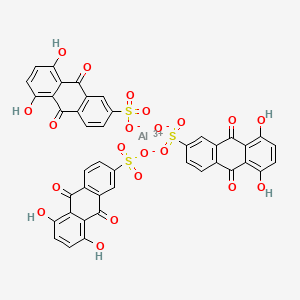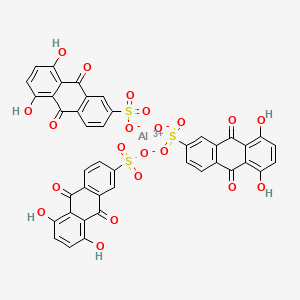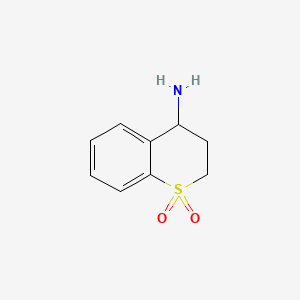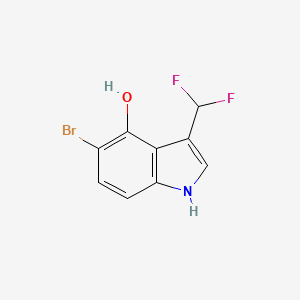![molecular formula C13H17NO2 B12076327 4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid](/img/structure/B12076327.png)
4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid is an organic compound characterized by a benzoic acid core substituted with a cyclobutyl(methyl)amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid typically involves the following steps:
Formation of the Amino Group: The cyclobutyl(methyl)amino group can be synthesized through the reaction of cyclobutylamine with formaldehyde and methylamine under controlled conditions.
Attachment to Benzoic Acid: The synthesized amino group is then attached to the benzoic acid core through a nucleophilic substitution reaction. This step often requires the use of a suitable catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical pathways being activated or inhibited. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylamino)benzoic acid: Similar in structure but lacks the cyclobutyl group.
Cyclobutylamine derivatives: Compounds with similar cyclobutylamine groups but different core structures.
Uniqueness
4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid is unique due to the presence of both the cyclobutyl and benzoic acid moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
4-[[cyclobutyl(methyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C13H17NO2/c1-14(12-3-2-4-12)9-10-5-7-11(8-6-10)13(15)16/h5-8,12H,2-4,9H2,1H3,(H,15,16) |
Clé InChI |
WTNLIAIVIKVFSL-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=C(C=C1)C(=O)O)C2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-bromo-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxo-quinoline-3-carboxylate](/img/structure/B12076247.png)
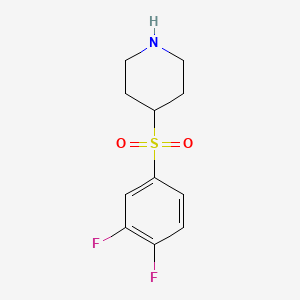

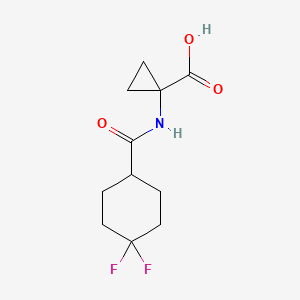

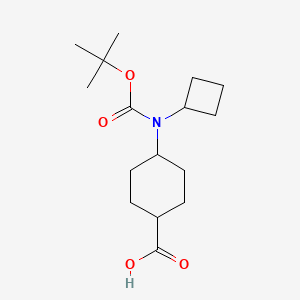
![5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12076288.png)
